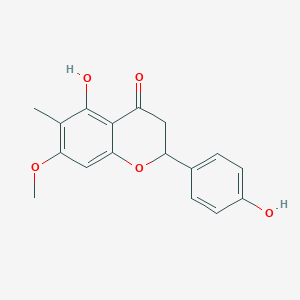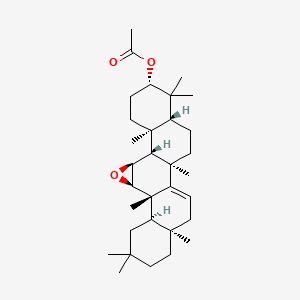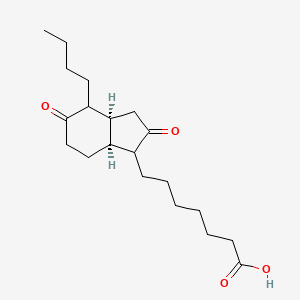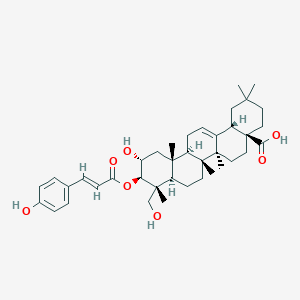
5-Fluoropentyl-3-pyridinoylindole (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropentyl-3-pyridinoylindole is a synthetic cannabinoid (CB) which shares the aminopentylindole structure of potent CBs like JWH 018. This compound has a novel pyridinoyl group replacing the more common naphthoyl group found in WIN 55,212-2 and related JWH compounds. It also contains an alkyl-terminal fluoro group, which commonly enhances binding to both the central CB1 and peripheral CB2 receptor. The physiological and toxicological properties of this compound are not known, although it has been detected in herbal mixtures. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolism and Identification in Human Hepatocytes
- Metabolic Pathways : 5-Fluoropentyl-3-pyridinoylindole undergoes extensive metabolism, primarily through ester hydrolysis, yielding a variety of pentylindole-3-carboxylic acid metabolites. Oxidative pathways, possibly with glucuronidation, are also significant (Wohlfarth et al., 2014).
Chemical Synthesis and Characterization
- Synthesis Methods : The chemical synthesis of compounds related to 5-Fluoropentyl-3-pyridinoylindole involves reactions such as liquid coupling, with various analytical methods like NMR and mass spectrometry used for structural characterization (Xiong Jing, 2010).
Conformational Analysis
- Molecular Conformations : Investigations into the conformations of 3-pyridinoyl indoles, as intermediates of 5-fluoropentyl-3-pyridinoyl indole, revealed that these compounds exist in s-trans conformers, with varying degrees of planarity or twist depending on the substitution pattern (Takahashi et al., 2019).
Electrochemical Applications
- Electrochemical Charge Storage : Fluorine-substituted polyindoles, including compounds related to 5-fluoropentyl-3-pyridinoylindole, demonstrate promising electrochemical properties for use as charge storage materials, exhibiting high specific capacitance and stability (Wang et al., 2019).
Pharmacological Research
- Differential Effects of Fluorinated Analogs : Studies comparing fluorinated analogs of synthetic cannabinoids, including 5-fluoropentyl-3-pyridinoylindole derivatives, show that these compounds can produce distinct metabolic profiles compared to their non-fluorinated counterparts. These findings have implications for pharmacokinetics and drug testing (Wohlfarth et al., 2015).
Propriétés
Formule moléculaire |
C19H19FN2O · HCl |
|---|---|
Poids moléculaire |
346.8 |
InChI |
InChI=1S/C19H19FN2O.ClH/c20-10-4-1-5-12-22-14-17(16-8-2-3-9-18(16)22)19(23)15-7-6-11-21-13-15;/h2-3,6-9,11,13-14H,1,4-5,10,12H2;1H |
Clé InChI |
SFXRCSSPYNUKND-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CN=C1)C2=CN(CCCCCF)C3=C2C=CC=C3.Cl |
Synonymes |
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyridin-3-yl)methanone, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)






